2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol
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Overview
Description
2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound, in particular, is characterized by its unique structure, which includes a benzopyran core with dimethyl and propan-2-yl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropyl bromide in the presence of a base such as potassium carbonate in dry acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the benzopyran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran core can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran core but different substituents.
Chromene: Another benzopyran derivative with distinct chemical properties.
Flavonoids: A class of compounds with a similar core structure but additional functional groups.
Uniqueness
2,2-Dimethyl-4-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethyl and propan-2-yl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
141975-49-7 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethyl-4-propan-2-yl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C14H20O2/c1-9(2)12-8-14(3,4)16-13-7-10(15)5-6-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
InChI Key |
XEQJMMVFKDVPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(OC2=C1C=CC(=C2)O)(C)C |
Origin of Product |
United States |
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